Bromuro de metiltrioctadecilamonio

Descripción general

Descripción

Methyltrioctadecylammonium bromide, also known as MTOAB or MTODAB, is a quaternary ammonium salt that has been used in a wide range of laboratory experiments. It is an important tool for the scientific community, as its properties allow for a variety of applications in research and development.

Aplicaciones Científicas De Investigación

Síntesis química

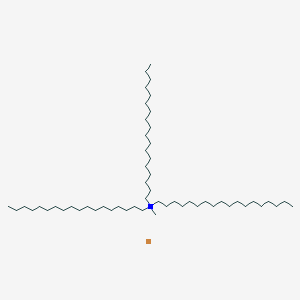

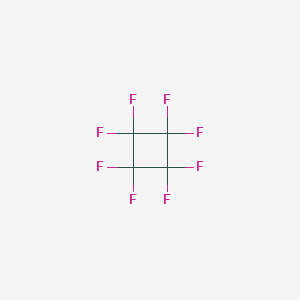

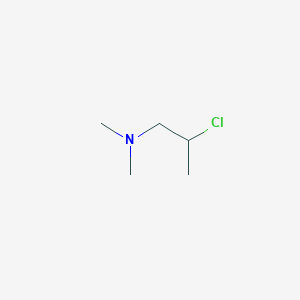

El bromuro de metiltrioctadecilamonio se usa en la síntesis química . Su fórmula lineal es [CH3(CH2)17]3N(Br)CH3 . Es un polvo ceroso de blanco a beige .

Ionóforo

El this compound es un ionóforo de cadena larga . Los ionóforos son moléculas liposolubles que transportan iones a través de la membrana celular .

Intercambio aniónico

Este compuesto se usa en el intercambio aniónico para membranas selectivas de perclorato . El intercambio aniónico es un proceso que separa selectivamente aniones (iones cargados negativamente) según sus respectivas cargas .

Material de detección

El this compound se usa como material de detección con selectividad de electrodo de membrana polimérica selectivo para cloruro . Esto significa que se puede utilizar para detectar la presencia de iones cloruro .

Tensioactivo orgánico

Mecanismo De Acción

Target of Action

Methyltrioctadecylammonium bromide, also referred to as MTOAB or MTODAB, is a quaternary ammonium salt . The primary target of Methyltrioctadecylammonium bromide is the cell surface . It forms a cationic lipid layer on the cell surface, acting as a protective barrier .

Mode of Action

The compound interacts with its target, the cell surface, by forming a cationic lipid layer . This lipid layer acts as a protective barrier, preventing the entry of foreign molecules into the cell . Furthermore, Methyltrioctadecylammonium bromide has the ability to interact with specific proteins on the cell surface, leading to the formation of complexes that can modulate the cell’s physiology .

Biochemical Pathways

It has been utilized to investigate protein-protein interactions, ion channels, and enzyme-substrate interactions . It contributes to studying the structure and functionality of cell membranes, including ion transport across them .

Result of Action

The result of Methyltrioctadecylammonium bromide’s action involves the formation of a protective cationic lipid layer on the cell surface . This layer prevents the entry of foreign molecules into the cell . It also interacts with specific proteins on the cell surface, forming complexes that can modulate the cell’s physiology .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Methyltrioctadecylammonium bromide has been utilized to investigate protein-protein interactions, ion channels, and enzyme-substrate interactions . It is a triple chain lipid and an organic surfactant . It is used as alkylammonium cations for the design of layered chemical sensors .

Cellular Effects

The mechanism of action of Methyltrioctadecylammonium bromide involves the formation of a cationic lipid layer on the cell surface . This lipid layer acts as a protective barrier, preventing the entry of foreign molecules into the cell . Furthermore, Methyltrioctadecylammonium bromide has the ability to interact with specific proteins on the cell surface, leading to the formation of complexes that can modulate the cell’s physiology .

Molecular Mechanism

Methyltrioctadecylammonium bromide exerts its effects at the molecular level through the formation of a cationic lipid layer on the cell surface . This lipid layer acts as a protective barrier, preventing the entry of foreign molecules into the cell . It also has the ability to interact with specific proteins on the cell surface, leading to the formation of complexes that can modulate the cell’s physiology .

Propiedades

IUPAC Name |

methyl(trioctadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H114N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-53-56(4,54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-55H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJZUZBJHDLPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H114BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584930 | |

| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18262-86-7 | |

| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methyltrioctadecylammonium bromide modify clay minerals and affect their adsorption capabilities?

A1: Methyltrioctadecylammonium bromide is a quaternary ammonium compound that acts as a cationic surfactant. It interacts with clay minerals like Na-montmorillonite (Na-Mt) through a cation exchange process. [] The positively charged Methyltrioctadecylammonium ions replace the sodium ions originally present in the clay interlayers. This exchange leads to an increase in the interlayer spacing and renders the clay organophilic, meaning it has a higher affinity for organic molecules. [] This modification significantly enhances the adsorption capacity of the clay for organic pollutants like p-nitrophenol. []

Q2: How does the structure of Methyltrioctadecylammonium bromide, specifically its three long alkyl chains, influence its interaction with p-nitrophenol?

A2: The presence of three long octadecyl chains in Methyltrioctadecylammonium bromide is crucial for its interaction with p-nitrophenol. These chains create a hydrophobic environment within the interlayer space of the organoclay. [] This hydrophobic environment promotes the partitioning of p-nitrophenol, which is also a hydrophobic molecule, from the aqueous solution into the organoclay interlayers. [] Research has shown that organoclays modified with Methyltrioctadecylammonium bromide, having three alkyl chains, exhibit higher adsorption efficiency for p-nitrophenol compared to those modified with surfactants possessing one or two alkyl chains. [] This highlights the importance of the three long alkyl chains in enhancing the hydrophobic interactions and consequently the adsorption capacity for p-nitrophenol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)